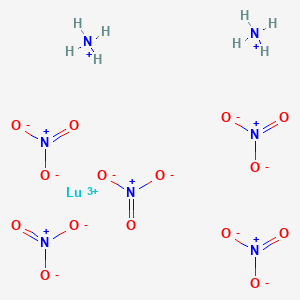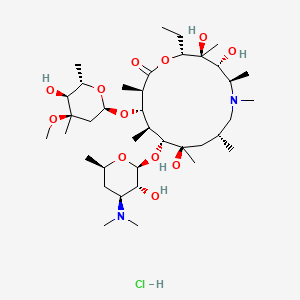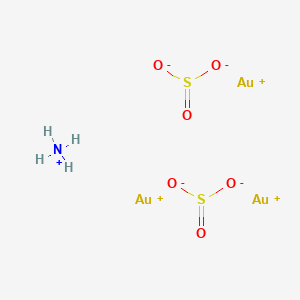
3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that belongs to the class of triazines. It is characterized by a pyrido-triazine core structure with a biphenyl group attached at the 4-position. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several synthetic routes have been reported for the preparation of 3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine. One common method involves the condensation of isonitrosoacetophenone hydrazones with aldehydes, followed by aromatization of the resulting dihydro-1,2,4-triazines using an oxidizing agent . Another approach includes the zinc-catalyzed hydrohydrazination of propargylamides with BocNHNH2 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triazine-4-oxides.
Reduction: Reduction reactions can lead to the formation of dihydrotriazines.
Substitution: Nucleophilic substitution reactions at the C-5 position are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like amines and alkoxides under basic conditions.
Major Products
The major products formed from these reactions include triazine-4-oxides, dihydrotriazines, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential as a therapeutic agent due to its biological activities.
Industry: The compound is of interest as a precursor for the synthesis of herbicides and enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but it is known to affect viral replication and cellular proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3-Heteroaryl-2H-pyrido[4,3-e][1,2,4]triazine
Uniqueness
3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific biphenyl substitution, which imparts distinct biological activities and chemical properties compared to other triazine derivatives. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
121845-61-2 |
|---|---|
Fórmula molecular |
C18H12N4 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
3-(4-phenylphenyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C18H12N4/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)18-20-17-12-19-11-10-16(17)21-22-18/h1-12H |
Clave InChI |
HYRXSBPCRFQPQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CN=C4)N=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)





![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)






